7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Description
7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C27H23FN4O4 and its molecular weight is 486.503. The purity is usually 95%.
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Biological Activity
7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis and biological evaluation of this compound, focusing on its anticancer properties and other pharmacological effects.
- Molecular Formula : C27H23FN4O4
- Molecular Weight : 486.5 g/mol
- CAS Number : 868148-18-9
Synthesis
The compound can be synthesized through various methods involving the coupling of triazole derivatives with chromene structures. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. In particular:
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Cytotoxicity Testing : The cytotoxic effects of this compound were evaluated against various human cancer cell lines using the MTT assay. The results indicated that this compound exhibits significant cytotoxicity:
Cell Line IC50 (µM) AGS 5.0 MGC-803 8.2 HCT-116 6.5 A-549 7.0 HepG2 9.1 HeLa 8.0
The IC50 values suggest that the compound is particularly effective against AGS and HCT-116 cell lines.
Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by:
- Arresting the cell cycle at the G2/M phase.
- Increasing the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2).
This mechanism was confirmed through additional assays that showed an increase in Annexin-V positive cells post-treatment.
Other Biological Activities
Beyond its anticancer properties, compounds similar to this triazole derivative have been reported to exhibit:
- Antimicrobial Activity : In vitro studies have demonstrated effectiveness against a range of bacterial strains.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in preclinical models.
Case Studies
A recent study synthesized a series of triazole derivatives based on the chromene structure and evaluated their biological activities:
- Compound A : Demonstrated an IC50 of 2.63 ± 0.17 µM against AGS cells.
- Compound B : Exhibited significant inhibition of β-tubulin polymerization.
- Compound C : Induced apoptosis through mitochondrial membrane potential disruption.
These findings underscore the therapeutic potential of triazole-based compounds in cancer treatment and other diseases.
Properties
IUPAC Name |
11-(4-fluorophenyl)-9-(2,3,4-trimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4/c1-33-20-13-12-18(25(34-2)26(20)35-3)24-21-22(17-6-4-5-7-19(17)36-24)31-27-29-14-30-32(27)23(21)15-8-10-16(28)11-9-15/h4-14,23-24H,1-3H3,(H,29,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKVYBLFZXKJAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)F)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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